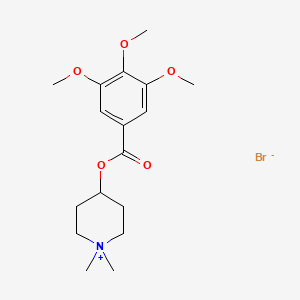
Piperidinium, 1,1-dimethyl-4-hydroxy-, bromide, 3,4,5-trimethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidinium, 1,1-dimethyl-4-hydroxy-, bromide, 3,4,5-trimethoxybenzoate is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of piperidine derivatives often involves hydrogenation, cyclization, cycloaddition, annulation, and amination reactions . For Piperidinium, 1,1-dimethyl-4-hydroxy-, bromide, 3,4,5-trimethoxybenzoate, a typical synthetic route might involve the reaction of 1,1-dimethyl-4-hydroxy-piperidine with 3,4,5-trimethoxybenzoic acid in the presence of a brominating agent such as N-bromosuccinimide (NBS) .
Industrial Production Methods
Industrial production of piperidine derivatives typically involves the hydrogenation of pyridine over a molybdenum disulfide catalyst . This method is efficient and cost-effective, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Piperidinium, 1,1-dimethyl-4-hydroxy-, bromide, 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to its corresponding amine.
Substitution: It can undergo nucleophilic substitution reactions, especially at the bromide site.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) can be used for substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, amines, and substituted piperidinium derivatives .
Applications De Recherche Scientifique
Piperidinium, 1,1-dimethyl-4-hydroxy-, bromide, 3,4,5-trimethoxybenzoate has several scientific research applications:
Mécanisme D'action
The mechanism of action of Piperidinium, 1,1-dimethyl-4-hydroxy-, bromide, 3,4,5-trimethoxybenzoate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: A simpler structure with similar pharmacological properties.
Pyridine: Another heterocyclic compound with a nitrogen atom, but with different chemical properties.
Piperazine: Contains two nitrogen atoms and is used in different pharmaceutical applications.
Uniqueness
Piperidinium, 1,1-dimethyl-4-hydroxy-, bromide, 3,4,5-trimethoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
73771-89-8 |
|---|---|
Formule moléculaire |
C17H26BrNO5 |
Poids moléculaire |
404.3 g/mol |
Nom IUPAC |
(1,1-dimethylpiperidin-1-ium-4-yl) 3,4,5-trimethoxybenzoate;bromide |
InChI |
InChI=1S/C17H26NO5.BrH/c1-18(2)8-6-13(7-9-18)23-17(19)12-10-14(20-3)16(22-5)15(11-12)21-4;/h10-11,13H,6-9H2,1-5H3;1H/q+1;/p-1 |
Clé InChI |
URDIWLSVYRUCLK-UHFFFAOYSA-M |
SMILES canonique |
C[N+]1(CCC(CC1)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


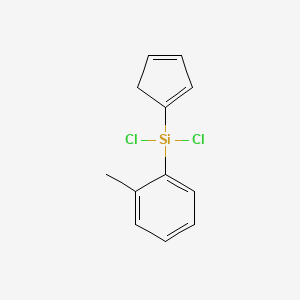
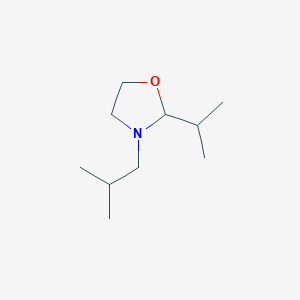


![3-Methyl-3-[1-(2-methyloxiran-2-yl)propoxy]oxetan-2-one](/img/structure/B14462738.png)
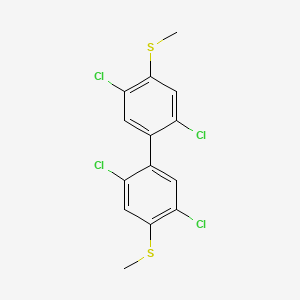
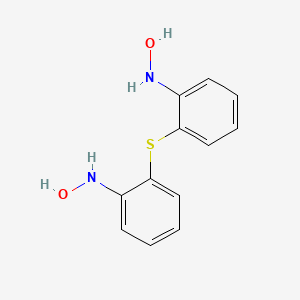
![2,7-Bis[3-(dimethylamino)prop-2-en-1-ylidene]cycloheptan-1-one](/img/structure/B14462755.png)
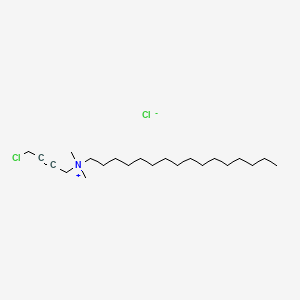
![2,2-bis(hydroxymethyl)propane-1,3-diol;1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione;nonanedioic acid;(E)-octadec-9-enoic acid](/img/structure/B14462766.png)
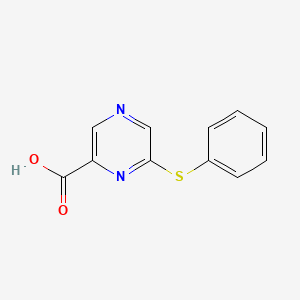

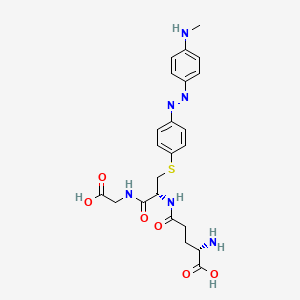
![Benzenesulfonic acid, 4-[[4-[(2-nitrophenyl)amino]phenyl]azo]-, monosodium salt](/img/structure/B14462787.png)
